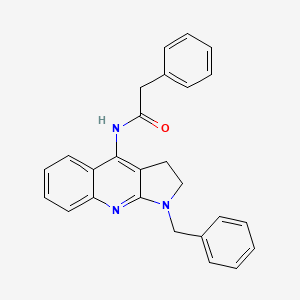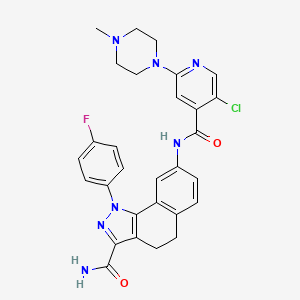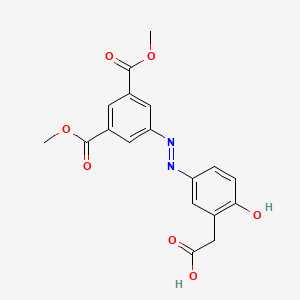
诺米林
描述
诺米林是柠檬苦素家族中的重要成员,柠檬苦素是植物次生代谢产物,也称为四降萜类化合物。它主要存在于常见的可食用柑橘类水果中,如柠檬、酸橙、橙子、葡萄柚和橘子。 诺米林也存在于源自柑橘类水果的传统中药中,如橘核、陈皮和枳实 . 诺米林及其类似物表现出多种生物和药理活性,包括抗癌、免疫调节、抗炎、抗肥胖、抗病毒、抗破骨细胞生成、抗氧化和神经保护作用 .
科学研究应用
诺米林在科学研究中有着广泛的应用,包括在化学、生物学、医学和工业中的应用。一些主要应用包括:
抗癌: 诺米林已被证明可以抑制各种癌细胞的生长和增殖,包括黑色素瘤、乳腺癌和前列腺癌细胞.
免疫调节: 诺米林已被发现可以通过增强免疫细胞的活性并减少炎症来调节免疫系统.
抗炎: 诺米林通过抑制促炎性细胞因子和酶的产生而表现出抗炎特性.
抗肥胖: 诺米林已被证明可以降低肥胖小鼠的体重并改善葡萄糖耐受性.
抗病毒: 诺米林已显示出对各种病毒的抗病毒活性,包括 HIV-1 和 SARS-CoV-2.
抗破骨细胞生成: 诺米林抑制破骨细胞的形成和活性,破骨细胞参与骨吸收.
抗氧化: 诺米林通过清除自由基和减少氧化应激而表现出抗氧化特性.
神经保护: 诺米林已被发现可以保护神经元免受损伤并改善认知功能.
作用机制
诺米林的作用机制涉及各种分子靶标和途径。一些关键机制包括:
生化分析
Biochemical Properties
Nomilin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activation of matrix metalloproteinases . This interaction plays a crucial role in its anti-metastatic potential .
Cellular Effects
Nomilin has significant effects on various types of cells and cellular processes. It has been shown to inhibit tumor cell invasion . Furthermore, it influences cell function by modulating gene expression and impacting cell signaling pathways .
Molecular Mechanism
At the molecular level, Nomilin exerts its effects through several mechanisms. It induces apoptosis, characterized by an increase in the sub-G1 fraction of cells with chromatin condensation and membrane blebbing . It also downregulates Bcl-2 and cyclin-D1 expression and upregulates p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Nomilin exhibits a slow release pattern and significant inhibition of α-amylase
Dosage Effects in Animal Models
In animal models, administration of Nomilin inhibited tumor nodule formation in the lungs by 68% and markedly increased the survival rate of the metastatic tumor-bearing animals
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
准备方法
可以使用各种方法从柑橘类水果中提取诺米林。 一种常用的方法是使用高效液相色谱 (HPLC) 来分离和定量柑橘类水果中存在的柠檬苦素 . 提取过程通常包括以下步骤:
样品制备: 清洗柑橘类水果,剥皮,去除种子。然后将水果匀浆以制备均匀的样品。
提取: 将匀浆样品与合适的溶剂(如甲醇或乙醇)混合,以提取柠檬苦素。
过滤: 过滤混合物以去除任何固体颗粒。
HPLC 分析: 对过滤后的提取物进行 HPLC 分析,以分离和定量柠檬苦素,包括诺米林。
化学反应分析
相似化合物的比较
诺米林在柠檬苦素中是独一无二的,因为它具有广泛的生物活性,并且存在于各种柑橘类水果中。一些类似的化合物包括:
属性
IUPAC Name |
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOJFFZKAUIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909978 | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063-77-0 | |
| Record name | Nomilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nomilin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nomilin's primary mechanism of action in exhibiting anti-inflammatory effects?
A1: Nomilin directly binds to myeloid differentiation protein-2 (MD-2) []. This interaction disrupts the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex, effectively inhibiting the downstream activation of the NF-κB signaling pathway [].
Q2: What are the downstream consequences of nomilin inhibiting the NF-κB pathway?
A2: By inhibiting the NF-κB pathway, nomilin reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β []. This, in turn, helps alleviate the inflammatory response triggered by LPS [].
Q3: How does nomilin affect the PKA/CREB signaling pathway in B16F10 melanoma cells?
A3: Nomilin downregulates the expression of p-CREB and p-PKA in B16F10 cells []. This downregulation subsequently suppresses the expression of melanogenesis-related factors such as MITF, tyrosinase, TRP-1, and TRP-2 [].
Q4: What role does nomilin play in the regulation of MAP kinase activity in cardiovascular cells?
A4: Nomilin demonstrates significant regulatory effects on MAP kinases (ERK1/2 and p38) in HASMCs, HUVECs, and LMCs []. This regulation is particularly evident in reducing TNF-α-induced p38 MAP kinase activity in HASMCs [].
Q5: How does nomilin contribute to the inhibition of tumor growth and metastasis?
A5: Nomilin exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their invasive potential []. This involves the downregulation of Bcl-2 and cyclin-D1 expression and upregulation of p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression [].
Q6: What is the molecular formula and weight of nomilin?
A6: Nomilin has a molecular formula of C30H36O9 and a molecular weight of 540.6 g/mol.
Q7: How does the presence of sucrose affect the bitterness perception of nomilin in orange juice?
A7: Sucrose has been shown to decrease the bitterness perception of orange juice spiked with nomilin []. This suggests that blending with juice containing higher sugar levels could be a potential strategy for managing bitterness [].
Q8: Does citric acid have the same effect as sucrose on the bitterness perception of nomilin in orange juice?
A8: No, unlike sucrose, citric acid does not significantly affect the perceived bitterness of nomilin in orange juice [].
Q9: Does nomilin itself act as a catalyst in any known biological reactions?
A9: Based on the provided research papers, nomilin does not appear to exhibit direct catalytic properties in biological reactions. Its mode of action primarily involves binding to target proteins and modulating downstream signaling pathways.
Q10: Have there been any studies employing computational modeling to understand the interaction of nomilin with its target protein, hTGR5?
A10: Yes, in silico docking simulations were used to construct a binding model for the hTGR5-nomilin complex []. These simulations revealed four potential hydrophilic hydrogen-bonding interactions between nomilin and hTGR5 [].
Q11: What structural features of nomilin are crucial for its interaction with hTGR5?
A11: Three amino acid residues in hTGR5 (Q77ECL1, R80ECL1, and Y893.29) were identified as critical for nomilin binding []. This suggests that the specific chemical environment around these residues plays a significant role in the interaction [].
Q12: How does the structure of nomilin differ from limonin, and what impact does this have on their TGR5 ligand activity?
A12: Nomilin possesses a seven-membered A ring with an acetoxy group, while limonin has an A,A' ring system []. This structural difference contributes to nomilin being a more potent activator of TGR5 compared to limonin [].
Q13: What is the role of the furan ring in nomilin's structure?
A13: The presence of a furan ring is a common characteristic among limonoids, including nomilin []. Modifications to this ring can significantly impact the biological activity of these compounds [].
Q14: What is the primary route of metabolism for nomilin?
A14: Nomilin undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 [].
Q15: What are the major metabolites of nomilin identified in vivo?
A15: The major metabolites of nomilin identified are pyrrole and pyrrolinone derivatives, formed through the reaction of a reactive cis-butene-dial (BDA) intermediate with glutathione and N-acetylcysteine, respectively [].
Q16: Has a pharmacokinetic study been conducted for nomilin?
A16: Yes, a pharmacokinetic study in rats showed that nomilin could be detected in plasma after both intravenous and oral administration []. The study employed a validated UPLC-MS/MS method for accurate quantification [].
Q17: What is the effect of nomilin on hamster buccal pouch carcinogenesis?
A17: Topical application of nomilin has been shown to significantly reduce tumor burden in hamsters with DMBA-induced buccal pouch carcinogenesis [, ]. This reduction was attributed to a decrease in both tumor number and size [].
Q18: How does nomilin affect HIV-1 replication?
A18: Both nomilin and limonin exhibit inhibitory effects on HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) and monocytes/macrophages []. This effect was observed in both acutely and chronically infected cells [].
Q19: Does nomilin exhibit any activity against Aedes albopictus larvae?
A19: Yes, nomilin demonstrates larvicidal activity against Aedes albopictus larvae []. In fact, it exhibits a lower LC50 value compared to limonin, suggesting higher potency [].
Q20: What analytical techniques are commonly employed for the isolation and characterization of nomilin from citrus sources?
A21: Common techniques include column chromatography [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , ], thin-layer chromatography (TLC) [, , , , ], mass spectrometry (MS) [, , , , , , , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, , , , ].
Q21: Does nomilin demonstrate any effects on the immune system?
A23: Yes, nomilin has been shown to modulate immune responses in mice. It can enhance white blood cell count, bone marrow cellularity, and antibody production, while also inhibiting delayed-type hypersensitivity reactions [].
Q22: Does nomilin interact with any drug transporters, potentially affecting drug bioavailability?
A24: Yes, nomilin has been shown to inhibit human P-glycoprotein (P-gp) in a concentration-dependent manner []. This inhibition suggests that nomilin could potentially act as a bioavailability enhancer for drugs that are substrates of P-gp [].
Q23: How does nomilin affect the activity of cytochrome P450 3A4 (CYP3A4)?
A25: Nomilin can inhibit CYP3A4 activity, specifically the 6β-hydroxylation of testosterone []. This inhibition is concentration-dependent and suggests a potential for drug interactions [].
Q24: Does nomilin exhibit any inductive effects on drug-metabolizing enzymes?
A26: Yes, nomilin can induce the activity of glutathione S-transferase (GST) in the liver and small intestine of mice []. This induction is dose-dependent and contributes to its chemopreventive properties [].
Q25: When were limonoids first identified as a distinct class of compounds?
A27: Limonoids were first identified as a distinct class of compounds in the 1930s, with research initially focusing on their bitter taste and impact on citrus juice quality [].
Q26: What are the potential applications of nomilin in the food industry?
A28: Nomilin's ability to modulate bitterness perception in orange juice has significant implications for the citrus processing industry []. It suggests that adjusting the levels of nomilin and other limonoids could be used to tailor the flavor profile of citrus products [, ].
Q27: How can the study of nomilin's anti-cancer properties benefit from a multidisciplinary approach?
A29: Understanding the complex mechanisms of nomilin's anti-cancer activity requires collaboration between disciplines such as phytochemistry, pharmacology, molecular biology, and oncology [, , , ]. This collaboration can lead to more effective drug development strategies and improved therapeutic outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)





